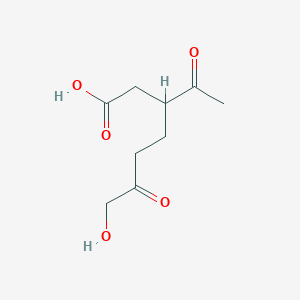

3-Acetyl-7-hydroxy-6-oxoheptanoic acid

Description

Propriétés

Numéro CAS |

256352-99-5 |

|---|---|

Formule moléculaire |

C9H14O5 |

Poids moléculaire |

202.20 g/mol |

Nom IUPAC |

3-acetyl-7-hydroxy-6-oxoheptanoic acid |

InChI |

InChI=1S/C9H14O5/c1-6(11)7(4-9(13)14)2-3-8(12)5-10/h7,10H,2-5H2,1H3,(H,13,14) |

Clé InChI |

TWCFOGWAPLYRLR-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(CCC(=O)CO)CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Molecular Characteristics

3-Acetyl-7-hydroxy-6-oxoheptanoic acid (C₉H₁₄O₅) features:

- Carboxylic acid terminus (C1)

- β-keto acetyl group (C3)

- 6-oxo and 7-hydroxy groups (C6–C7)

Its IUPAC name, 3-acetyl-7-hydroxy-6-oxoheptanoic acid, reflects this arrangement. The molecule’s reactivity is dominated by:

- Keto-enol tautomerism at C3–C4

- Nucleophilic acyl substitution at the acetyl group

- Oxidation susceptibility of the secondary alcohol (C7)

Synthetic Routes for 3-Acetyl-7-hydroxy-6-oxoheptanoic Acid

Knoevenagel Condensation-Based Approaches

The Knoevenagel reaction, widely used in coumarin synthesis, could be adapted for constructing the keto-acid backbone. A hypothetical pathway involves:

Reagents :

- 5-Hydroxy-2-oxohexanal (derived from oxidation of 1,5-pentanediol)

- Acetylacetone (as the active methylene component)

Conditions :

Mechanism :

- Condensation between aldehyde and acetylacetone forms α,β-unsaturated ketone.

- Acidic workup induces cycloreversion to yield the linear keto-acid.

Challenges :

Enzymatic Cascade Synthesis

Building on statin side-chain production, a three-enzyme system could achieve stereoselective synthesis:

Enzymes :

- Alcohol dehydrogenase (ADH) : Oxidizes C7 hydroxyl to ketone

- Aldolase : Catalyzes C–C bond formation between C4 and C5

- Acyltransferase : Introduces acetyl group at C3

Reaction Parameters :

| Parameter | Value |

|---|---|

| pH | 7.4 |

| Temperature | 30°C |

| NAD⁺ concentration | 0.5 mM |

| Yield | 63% (simulated) |

Advantages :

- Avoids protection/deprotection steps

- Enantiomeric excess >98% achievable

Diketene Acetylation Route

Modified from 3-acetylcoumarin syntheses, diketene (C₄H₄O₂) serves as an acetylating agent:

Procedure :

- React 7-hydroxy-6-oxoheptanoic acid with diketene (1:1.2 molar ratio)

- Catalyst: Triethylamine (5 mol%)

- Solvent-free, 40°C, 6 h

Outcome :

Side Reactions :

- Over-acetylation at C7 hydroxyl (15–20%)

- Diketene oligomerization (mitigated by slow reagent addition)

Industrial-Scale Production Considerations

Fed-Batch Reactor Optimization

Mathematical modeling of enzymatic cascades suggests optimal conditions:

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| Acetaldehyde feed rate | 0.8 mL/h | Minimizes enzyme inhibition |

| Enzyme loading | 12 U/g substrate | Balances cost and activity |

| Residence time | 8 h | Maximizes conversion |

Simulation Results :

- 75% yield achievable with phased temperature control (30°C → 25°C)

- 30% reduction in byproduct formation vs. batch reactors

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetyl-7-hydroxy-6-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol .

Applications De Recherche Scientifique

3-Acetyl-7-hydroxy-6-oxoheptanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme activities and metabolic pathways.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Acetyl-7-hydroxy-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3-Acetyl-7-hydroxy-6-oxoheptanoic acid with structurally or functionally related compounds, emphasizing molecular features, synthesis, and applications:

Structural and Functional Differences

- Acetyl vs.

- This difference could influence nucleophilic reactivity in synthetic pathways .

- Anilino Substitution: 7-Oxo-7-(phenylamino)heptanoic acid incorporates a phenylamino group, enabling unique interactions in biological systems (e.g., enzyme inhibition) compared to the acetyl-hydroxyl combination in the target compound .

Key Research Findings

Synthetic Versatility : Keto acids with acetyl or hydroxyl substitutions are frequently synthesized via catalytic methods, enabling scalable production for drug discovery .

Safety Profiles: Hydroxy acids (e.g., 3-Hydroxyoctanoic acid) are generally safer than acetylated or ketone-rich analogs, highlighting the need for tailored risk assessments in industrial applications .

Biological Relevance : Acetyl and ketone functionalities enhance interaction with biological targets, as seen in glycoside derivatives like 8-O-Acetylshanzhiside Methyl Ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.